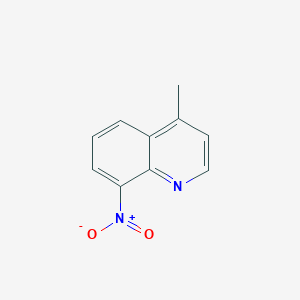

4-Methyl-8-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-6-11-10-8(7)3-2-4-9(10)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGIJEBXIREQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062649 | |

| Record name | 4-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2801-29-8 | |

| Record name | 4-Methyl-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2801-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-methyl-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002801298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-8-nitroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 4-methyl-8-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-8-nitroquinoline chemical properties and structure

An In-Depth Technical Guide to 4-Methyl-8-nitroquinoline: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. While direct biological data on this specific molecule is limited, this document synthesizes information from foundational chemical principles and robust data on structurally related analogs to build a cohesive technical narrative. We will delve into its core chemical properties, analytical characterization, validated synthesis protocols, and a scientifically-grounded exploration of its potential as an antimicrobial and anticancer agent. This guide is structured to provide not just data, but the strategic rationale behind experimental design and interpretation, empowering researchers to unlock the therapeutic promise of the nitroquinoline scaffold.

Molecular Structure and Physicochemical Properties

This compound is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. The structure is characterized by a methyl group at the C4 position and a nitro group at the C8 position. The electron-withdrawing nature of the nitro group and the quinoline nitrogen, combined with the electron-donating methyl group, establishes a unique electronic profile that dictates its reactivity and biological interactions.

Chemical Structure

The IUPAC name for this compound is this compound.[1] Its structure is confirmed by various spectroscopic methods and is represented by the following diagram.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

A compilation of key chemical and physical properties is essential for experimental planning, including solubility tests, reaction setup, and analytical method development. The data below has been aggregated from authoritative chemical databases.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2801-29-8 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Melting Point | 125-126 °C | [2] |

| Boiling Point | 340.8 °C at 760 mmHg | [2] |

| Density | 1.298 g/cm³ | [2] |

| XLogP3 | 2.6 | [1] |

| SMILES | CC1=C2C=CC=C(C2=NC=C1)[O-] | [1] |

| InChIKey | ZNGIJEBXIREQLE-UHFFFAOYSA-N | [1] |

Analytical Characterization

Rigorous structural confirmation is the bedrock of chemical research. A multi-technique approach ensures unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons (5H): The five protons on the quinoline ring system are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the aromatic ring current. The electron-withdrawing nitro group at C8 will significantly deshield adjacent protons (H5, H7), shifting them further downfield.

-

Methyl Protons (3H): The methyl group at C4 is attached to an aromatic ring and should appear as a sharp singlet around δ 2.5-2.7 ppm.

-

Causality: The precise splitting patterns (doublets, triplets, doublets of doublets) will depend on the coupling constants between adjacent protons, providing definitive evidence for the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.[4]

-

Molecular Ion (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak is expected at an m/z of 188, corresponding to the molecular weight.[1]

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is not random; it follows chemically logical pathways.[5][6]

-

Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group (mass 46), leading to a fragment at m/z 142.

-

Loss of OH: A characteristic rearrangement of ortho-substituted nitro compounds (like this one with the peri-methyl group) can lead to the loss of a hydroxyl radical (mass 17), resulting in a peak at m/z 171.[7]

-

Other Fragments: Peaks corresponding to the stable quinoline core (e.g., m/z 128-130) may also be observed.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

N-O Stretching: The most prominent peaks will be the asymmetric and symmetric stretches of the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C=N and C=C Stretching: Vibrations from the aromatic quinoline core will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

Synthesis and Purification

The most reliable synthesis of this compound is achieved via the electrophilic nitration of its precursor, 4-methylquinoline (lepidine). The protocol described here is adapted from a validated procedure for the synthesis of the closely related isomer, 7-methyl-8-nitroquinoline, ensuring a high degree of confidence in its applicability.[7]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Expertise & Causality: This protocol employs a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent required for aromatic nitration. The reaction is performed at low temperature (-5 to 0 °C) to control the highly exothermic reaction and to maximize regioselectivity, favoring substitution at the C8 position.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 4-methylquinoline (1 equivalent) in concentrated sulfuric acid (approx. 2.5 mL per gram of quinoline). Cool the mixture to -5 °C using an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid (1 equivalent) to concentrated sulfuric acid (1.5 equivalents) while cooling in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 4-methylquinoline. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.

-

Reaction Progression: Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 40-60 minutes to ensure the reaction goes to completion.

-

Workup and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product will precipitate as a solid.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This step is critical to remove residual acid.

-

Purification (Self-Validating Step): The purity of the final compound is paramount. Recrystallize the crude solid from a suitable solvent, such as ethanol. The formation of well-defined crystals and a sharp, constant melting point (target: 125-126 °C) after recrystallization serves as an internal validation of purity.

Biological Activity and Therapeutic Potential

While specific bioactivity data for this compound is sparse, the broader class of nitroquinolines exhibits significant pharmacological activities.[8] This makes our target compound a molecule of high interest for screening and development.

Anticancer Activity

Nitroquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[8][9] For example, the structurally related compound 8-hydroxy-5-nitroquinoline (nitroxoline) is a powerful anticancer agent.[10][11]

Table of Anticancer Activity for Nitroquinoline Analogs

| Compound | Cell Line | Activity (IC₅₀) | Key Finding | Source |

|---|---|---|---|---|

| 8-Hydroxy-5-nitroquinoline | Human Cancer Cell Lines | 5-10 fold lower than analogs | Potency enhanced by copper | [11] |

| 3-Nitroquinoline Derivatives | A431, MDA-MB-468 | µM to nM range | Inhibit EGFR kinase |[9] |

The presence of the nitro group is often key to this activity. It is hypothesized that this compound could exhibit similar properties, making it a prime candidate for cytotoxicity screening against panels of cancer cell lines.

Antimicrobial and Antiprotozoal Activity

The quinoline scaffold is the foundation of many successful antimicrobial drugs (e.g., fluoroquinolones). The addition of a nitro group can confer broad-spectrum activity.

-

Antibacterial/Antifungal: Various nitroquinolines have been reported to be effective against bacteria like Staphylococcus aureus and Escherichia coli.[8]

-

Antiprotozoal: Research suggests potential activity against parasites such as Leishmania.[8] A study on 2-hydroxy-8-nitroquinoline identified it as a potent hit against Leishmania donovani, with an IC₅₀ of 6.5 µM against the intracellular amastigote form.[12] This highlights the potential of the 8-nitroquinoline scaffold in developing new treatments for neglected tropical diseases like leishmaniasis.[13][14][15][16]

Proposed Mechanism of Action

The anticancer and antimicrobial effects of nitroquinolines are believed to be multifactorial, primarily revolving around the chemistry of the nitro group and the ability of the quinoline ring to chelate metal ions.[10][17]

Caption: Proposed anticancer mechanism of action for this compound.

The primary proposed mechanism involves the chelation of intracellular metal ions like copper.[11] This complex can then participate in redox cycling, leading to the generation of highly damaging reactive oxygen species (ROS). The resulting oxidative stress overwhelms the cell's antioxidant defenses, damaging DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[17]

Safety, Handling, and Toxicology

No specific safety data sheet (SDS) is widely available for this compound. Therefore, a conservative approach to safety is mandatory, treating the compound with the precautions appropriate for related, potentially hazardous nitro-aromatic compounds like 8-Nitroquinoline.[18]

-

GHS Hazard Classification (Anticipated):

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Germ Cell Mutagenicity (Category 2) - Suspected

-

Carcinogenicity (Category 2) - Suspected

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.

Conclusion

This compound is a readily synthesizable heterocyclic compound with a compelling structural profile for drug discovery. While direct experimental evidence of its bioactivity is a clear area for future research, the extensive data on its structural analogs strongly suggests significant potential as both an anticancer and antiprotozoal agent. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. This guide provides the foundational knowledge—from synthesis protocols to a plausible mechanism of action—for researchers to confidently incorporate this compound into their screening programs and contribute to the development of next-generation therapeutics.

References

-

Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available from: [Link]

-

Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76048, this compound. PubChem. Available from: [Link]

-

Nepveu, F., et al. (2012). Discovery of a new antileishmanial hit in 8-nitroquinoline series. PubMed. Available from: [Link]

-

Zhao, L., et al. (2011). Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. Available from: [Link]

-

Promediacorp. (n.d.). Nitroxoline: A Promising Agent for Cancer Cell Inhibition and Treatment. Available from: [Link]

-

LookChem. (n.d.). This compound. Available from: [Link]

-

Der Pharma Chemica. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Available from: [Link]

-

ResearchGate. (n.d.). The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. Available from: [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Available from: [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]

-

Science.gov. (n.d.). cell lines ic50: Topics. Available from: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available from: [Link]

-

ResearchGate. (n.d.). IC50 values of MSN8C against cancer cells. Available from: [Link]

-

ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a. Available from: [Link]

-

National Institutes of Health. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. Available from: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

-

Brieflands. (2016). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). The IC50 values (µM) of six compounds in 8 cancer cell lines. Available from: [Link]

-

National Institutes of Health. (2022). In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis. PMC. Available from: [Link]

-

Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. Available from: [Link]

-

National Institutes of Health. (2015). Emerging therapeutic targets for treatment of leishmaniasis. PMC. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C10H8N2O2). Available from: [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]

-

PubMed. (2019). Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis. Available from: [Link]

-

National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available from: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available from: [Link]

-

PubMed. (2022). Antiprotozoal Activity of Thymoquinone (2-Isopropyl-5-methyl-1,4-benzoquinone) for the Treatment of Leishmania major-Induced Leishmaniasis: In Silico and In Vitro Studies. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297743, Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. PubChem. Available from: [Link]

-

Leah4sci. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available from: [Link]

-

Idexx. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectral data of 8HQ. Available from: [Link]

Sources

- 1. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. brieflands.com [brieflands.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a new antileishmanial hit in 8-nitroquinoline series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiprotozoal Activity of Thymoquinone (2-Isopropyl-5-methyl-1,4-benzoquinone) for the Treatment of Leishmania major-Induced Leishmaniasis: In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemicalkland.com [chemicalkland.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 4-Methyl-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Methyl-8-nitroquinoline, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document is intended to be a vital resource for researchers, scientists, and professionals in drug development, offering both established data and detailed experimental protocols for further characterization. The synthesis of technical data and practical insights aims to facilitate a deeper understanding of this compound's behavior, crucial for its application in novel research and development endeavors.

Introduction

This compound is a derivative of quinoline, a bicyclic heterocyclic aromatic organic compound. The presence of a methyl group at the 4-position and a nitro group at the 8-position of the quinoline ring imparts unique electronic and steric properties, making it a valuable scaffold in the design of new therapeutic agents and functional materials.[1] Its derivatives have been explored for their potential as antimicrobial and anticancer agents.[1] A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and application. This guide delves into the key physical characteristics of this compound, providing a foundation for its scientific exploration.

General Information

| Property | Value | Source |

| Chemical Name | This compound | [2][3][4] |

| Synonyms | 8-nitro-4-methylquinoline, Lepidine, 8-nitro- | [2][3] |

| CAS Number | 2801-29-8 | [2][3][4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2][3][4] |

| Molecular Weight | 188.18 g/mol | [2][3][4] |

| Appearance | Yellow crystalline solid | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding the compound's behavior in various physical and chemical processes.

| Property | Value | Experimental Method |

| Melting Point | 125-126 °C | [3] |

| Boiling Point | 340.8 °C at 760 mmHg | [3] |

| Density | 1.298 g/cm³ | [3] |

| Flash Point | 159.9 °C | [3] |

Solubility

This compound exhibits solubility in a range of organic solvents, a critical consideration for its use in synthesis, purification, and biological assays. It is generally soluble in solvents like ethanol and acetone, but has limited solubility in water.[1] The solubility of the related compound 8-nitroquinoline is noted to be low in water but higher in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO), a trend likely to be similar for its 4-methyl derivative.[4][5]

Experimental Protocol for Determining Solubility:

A detailed protocol for quantitatively determining the solubility of this compound in various solvents is provided below.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., ethanol, methanol, acetone, chloroform, water).

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After 24 hours, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a known volume of the supernatant from each vial using a calibrated micropipette.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a UV-Vis spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax) for this compound.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution using a pre-established calibration curve of absorbance versus concentration.

-

Calculate the original concentration in the saturated solution, and express the solubility in g/100 mL.

-

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. This section details the expected spectroscopic signatures and provides protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum:

A ¹H NMR spectrum of this compound is available, though detailed peak assignments are not provided in the source.[6] The expected spectrum would show signals corresponding to the aromatic protons on the quinoline ring system and a distinct singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

¹³C NMR Spectrum:

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][8][9]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.[7]

-

The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[7][10]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the signals based on chemical shifts, coupling patterns, and integration values, potentially aided by 2D NMR techniques like COSY and HSQC.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Fragmentation Pattern:

For this compound, the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight (188.18). Predicted fragmentation data from PubChem suggests major fragment ions at m/z 130 and 115.[2] A plausible fragmentation pathway involves the loss of the nitro group (NO₂) to give a fragment at m/z 142, followed by further fragmentation. The peak at m/z 130 could arise from the loss of a methyl group and carbon monoxide.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction:

-

Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer, typically using a direct infusion or liquid chromatography (LC-MS) method. For electron ionization (EI-MS), a solid probe may be used.

-

-

Ionization:

-

Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for direct probe analysis.

-

-

Mass Analysis:

-

Analyze the generated ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Interpretation:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce structural features of the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorptions:

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C-H stretching of the methyl group: ~2850-2960 cm⁻¹

-

Aromatic C=C and C=N stretching: ~1450-1600 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1500-1560 cm⁻¹ and ~1300-1370 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry potassium bromide powder and pressing the mixture into a transparent disk.

-

Alternatively, for attenuated total reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Spectral Analysis:

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis.

Expected UV-Vis Absorption:

The UV-Vis spectrum of this compound, recorded in a solvent like ethanol, is expected to exhibit absorption bands characteristic of the quinoline ring system and the nitro-aromatic chromophore.[11][12] The presence of the nitro group is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol) of known concentration.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-800 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

-

Crystalline and Thermal Properties

The solid-state properties of this compound are crucial for its handling, formulation, and material science applications.

Crystal Structure

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of a compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature and any mass loss events due to volatilization or degradation.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point and any other phase transitions.

Experimental Protocol for Thermal Analysis:

-

Sample Preparation:

-

Accurately weigh a small amount (typically 2-10 mg) of this compound into an appropriate TGA or DSC sample pan.

-

-

Data Acquisition:

-

Place the sample pan in the TGA or DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperatures.

-

Analyze the DSC thermogram to determine the melting point (peak of the endotherm) and any other thermal events.

-

Conclusion

This technical guide has provided a detailed overview of the known physical properties of this compound and has outlined comprehensive experimental protocols for the determination of properties for which specific data is not yet available in the literature. The compiled information on its physicochemical, spectroscopic, crystalline, and thermal properties serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this important quinoline derivative. The provided methodologies are designed to ensure scientific integrity and reproducibility, empowering scientists to further explore the potential of this compound in their respective fields.

References

-

This compound. PubChem. Available at: [Link]. Accessed January 6, 2026.

-

Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Omega. Available at: [Link]. Accessed January 6, 2026.

-

Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. Available at: [Link]. Accessed January 6, 2026.

-

NMR Sample Preparation. Department of Chemistry, University of Warwick. Available at: [Link]. Accessed January 6, 2026.

-

How To Prepare And Run An NMR Sample. ALWSCI. Available at: [Link]. Accessed January 6, 2026.

-

UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. ResearchGate. Available at: [Link]. Accessed January 6, 2026.

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. Available at: [Link]. Accessed January 6, 2026.

-

Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2) a heptyl quinoline, and (3) a nonyl quinoline. ResearchGate. Available at: [Link]. Accessed January 6, 2026.

-

13C NMR spectroscopy • Chemical shift. NPTEL. Available at: [Link]. Accessed January 6, 2026.

-

Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, University of Zurich. Available at: [Link]. Accessed January 6, 2026.

-

Crystal structure of methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylate, C20H22N2O5. ResearchGate. Available at: [Link]. Accessed January 6, 2026.

-

Identification of absorption peaks in the FTIR spectra of compounds 4-NANM-E and 4-methyl-NANM. ResearchGate. Available at: [Link]. Accessed January 6, 2026.

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]. Accessed January 6, 2026.

-

8-Nitroquinoline. PubChem. Available at: [Link]. Accessed January 6, 2026.

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]. Accessed January 6, 2026.

-

This compound. LookChem. Available at: [Link]. Accessed January 6, 2026.

-

UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. ResearchGate. Available at: [Link]. Accessed January 6, 2026.

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]. Accessed January 6, 2026.

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]. Accessed January 6, 2026.

-

Quinoline, 4-methyl-8-nitro-. Substance Details. US EPA. Available at: [Link]. Accessed January 6, 2026.

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]. Accessed January 6, 2026.

-

6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. Available at: [Link]. Accessed January 6, 2026.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]. Accessed January 6, 2026.

-

Basic NMR Sample Preparation. Yale CBIC. Available at: [Link]. Accessed January 6, 2026.

-

13 C NMR Chemical Shifts. Oregon State University. Available at: [Link]. Accessed January 6, 2026.

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]. Accessed January 6, 2026.

-

Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry. Available at: [Link]. Accessed January 6, 2026.

-

(PDF) 8-Nitroquinoline. ResearchGate. Available at: [Link]. Accessed January 6, 2026.

-

Interpretation of mass spectra. University of Arizona. Available at: [Link]. Accessed January 6, 2026.

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]. Accessed January 6, 2026.

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]. Accessed January 6, 2026.

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]. Accessed January 6, 2026.

-

Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. Available at: [Link]. Accessed January 6, 2026.

-

11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]. Accessed January 6, 2026.

-

4-Methyl-8-hydroxyquinoline. PubChem. Available at: [Link]. Accessed January 6, 2026.

Sources

- 1. Buy this compound | 2801-29-8 [smolecule.com]

- 2. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(2801-29-8) 1H NMR [m.chemicalbook.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to 4-Methyl-8-nitroquinoline: Synthesis, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of pharmacological activities. The strategic placement of a methyl group at the 4-position and a nitro group at the 8-position of the quinoline ring system endows this compound with a unique electronic and steric profile, making it a valuable intermediate in organic synthesis and a subject of interest for biological evaluation. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and safety considerations, tailored for professionals in research and drug development.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 2801-29-8 | [1][2][3][4] |

| Molecular Formula | C10H8N2O2 | [1][2][3][4] |

| Molecular Weight | 188.18 g/mol | [1][2][3][4] |

| Melting Point | 125-126 °C | [3][5] |

| Boiling Point | 340.8 °C at 760 mmHg | [3][5] |

| Density | 1.298 g/cm³ | [3] |

| Appearance | Not specified, likely a solid at room temperature | |

| Solubility | Not specified, likely soluble in organic solvents | |

| pKa (Predicted) | 1.87 ± 0.30 | [3] |

Structural Information:

-

IUPAC Name: this compound[4]

-

SMILES: CC1=C2C=CC=C(C2=NC=C1)[O-][1]

-

InChI Key: ZNGIJEBXIREQLE-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common and established route involves the Skraup synthesis to form the quinoline core, followed by a regioselective nitration.[1]

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is an illustrative example adapted from established methods for the synthesis of substituted nitroquinolines.[1][6][7]

Step 1: Synthesis of 4-Methylquinoline (Skraup Synthesis)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add o-nitrotoluene (1 equivalent) and glycerol (3-4 equivalents).

-

Addition of Acid: Slowly and cautiously add concentrated sulfuric acid (2-3 equivalents) to the stirred mixture. The addition is exothermic and should be controlled with an ice bath.

-

Heating: After the addition is complete, heat the reaction mixture to 120-140 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-methylquinoline can be purified by vacuum distillation.

Step 2: Nitration of 4-Methylquinoline

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid in a 1:3 ratio while cooling in an ice bath.

-

Reaction Setup: Dissolve the purified 4-methylquinoline from Step 1 in concentrated sulfuric acid in a flask cooled in an ice-salt bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 4-methylquinoline, maintaining the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

For confirmation of the structure and purity of synthesized this compound, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms and the substitution pattern on the quinoline ring.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹) and the aromatic C-H and C=C bonds.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The quinoline ring system is a privileged scaffold in medicinal chemistry, and the presence of the nitro and methyl groups provides handles for further chemical modifications.

Potential Biological Activities

While extensive biological data for this compound itself is limited in publicly available literature, the known activities of structurally related nitroquinolines suggest several promising avenues for investigation.[1][8]

-

Antimicrobial Properties: Nitroaromatic compounds, including nitroquinolines, are known to possess broad-spectrum antimicrobial effects.[8] The nitro group can be bioreduced in microbial cells to form reactive nitrogen species that can damage DNA and other critical biomolecules. Preliminary studies on this compound suggest its potential effectiveness against certain bacterial strains.[1]

-

Anticancer Activity: Several nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][8] The proposed mechanisms of action often involve the induction of oxidative stress and the inhibition of key cellular enzymes.[8]

-

Antiprotozoal Activity: The quinoline core is central to many antimalarial drugs. Limited research suggests that this compound and its derivatives may possess antiprotozoal activity against parasites such as Leishmania.[1][9]

As a Synthetic Intermediate

The true value of this compound for drug development professionals often lies in its utility as a starting material. The nitro group can be readily reduced to an amino group (4-methyl-8-aminoquinoline), which can then be further functionalized to introduce a wide variety of substituents and build molecular complexity.

Caption: Synthetic utility of this compound in generating diverse bioactive compounds.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, the following guidelines are based on the known hazards of related compounds.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing and reducing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its functional groups make it an important intermediate for the development of novel therapeutic agents. While further research is needed to fully elucidate its biological profile, the existing data on related quinoline derivatives strongly suggests that this compound and its derivatives are promising candidates for future drug discovery efforts, particularly in the areas of infectious diseases and oncology. Researchers and drug development professionals are encouraged to explore the synthetic versatility and biological potential of this intriguing molecule.

References

-

U.S. Environmental Protection Agency. Quinoline, 4-methyl-8-nitro- - Substance Details. Retrieved from [Link]

-

LookChem. This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76048, this compound. Retrieved from [Link]

-

Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3043-3057. Retrieved from [Link]

-

PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-Nitro-4-Methylquinoline 8-Nitro-4-Methylquinoline. Retrieved from [Link]

-

Xenometrix. 4-NITROQUINOLINE-N-OXIDE Safety Data Sheet. Retrieved from [Link]

-

PubChemLite. This compound (C10H8N2O2). Retrieved from [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

-

National Toxicology Program. Nomination Background: 8-Methylquinoline. Retrieved from [Link]

-

ResearchGate. Synthesis of nitroquinoline derivatives. Retrieved from [Link]

Sources

- 1. Buy this compound | 2801-29-8 [smolecule.com]

- 2. prepchem.com [prepchem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. brieflands.com [brieflands.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Analysis of 4-Methyl-8-nitroquinoline

This guide provides an in-depth analysis of the spectral data for 4-Methyl-8-nitroquinoline (C₁₀H₈N₂O₂), a significant heterocyclic aromatic compound.[1][2] Primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development.[1] This document offers a detailed examination of its mass spectrometry and nuclear magnetic resonance (NMR) data, grounded in established principles and methodologies.

Introduction to this compound

This compound belongs to the nitroquinoline class of compounds, featuring a quinoline core substituted with a methyl group at the fourth position and a nitro group at the eighth position.[1] Its molecular weight is 188.18 g/mol .[2][3] The precise placement of these functional groups is critical to its chemical reactivity and potential biological activity, necessitating unambiguous structural elucidation. Spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose, providing detailed information about the molecule's mass, fragmentation, and the chemical environment of its constituent atoms.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) mass spectrometry provides critical data for structural confirmation.

Key Spectral Data

The mass spectrum of this compound is characterized by several key peaks that reveal its molecular identity and fragmentation behavior.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Significance |

| 188 | [C₁₀H₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 130 | [C₉H₈N]⁺ | Loss of NO₂ |

| 115 | [C₈H₅N]⁺ | Loss of CH₃ from [M-NO₂]⁺ |

Data sourced from PubChem.[3]

Interpretation of Fragmentation Patterns

The fragmentation of this compound under electron ionization follows logical pathways dictated by the stability of the resulting ions.

-

Molecular Ion (m/z 188): The peak at m/z 188 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.[3]

-

Loss of the Nitro Group (m/z 130): A prominent peak is observed at m/z 130, resulting from the loss of a nitro group (NO₂) from the molecular ion. This is a common fragmentation pathway for nitroaromatic compounds.

-

Loss of a Methyl Group (m/z 115): The fragment at m/z 115 arises from the subsequent loss of a methyl radical (CH₃) from the ion at m/z 130.

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocol for Mass Spectrometry

The following outlines a standard protocol for acquiring the mass spectrum of this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically employed.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

Ionization: The eluted compound enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nitro group and the aromatic ring currents will significantly influence the chemical shifts of the protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 | Doublet | 1H | H-2 | Adjacent to the quinoline nitrogen. |

| ~7.5 | Doublet | 1H | H-3 | Coupled to H-2. |

| ~7.8 | Doublet of doublets | 1H | H-5 | Influenced by the nitro group and coupled to H-6 and H-7. |

| ~7.6 | Triplet | 1H | H-6 | Coupled to H-5 and H-7. |

| ~8.2 | Doublet of doublets | 1H | H-7 | Deshielded due to proximity to the nitro group and coupled to H-5 and H-6. |

| ~2.7 | Singlet | 3H | -CH₃ | Methyl group at the C-4 position. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-2 | Carbon adjacent to nitrogen. |

| ~122 | C-3 | Aromatic CH. |

| ~145 | C-4 | Carbon bearing the methyl group. |

| ~128 | C-4a | Quaternary carbon in the ring junction. |

| ~125 | C-5 | Aromatic CH. |

| ~130 | C-6 | Aromatic CH. |

| ~124 | C-7 | Aromatic CH. |

| ~148 | C-8 | Carbon bearing the nitro group. |

| ~136 | C-8a | Quaternary carbon in the ring junction. |

| ~19 | -CH₃ | Methyl carbon. |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

The relationship between the experimental workflow and data analysis is depicted below:

Caption: General workflow from experimental setup to structural confirmation.

Conclusion

The combined application of mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust framework for the structural characterization of this compound. Mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation, while NMR spectroscopy elucidates the detailed atomic arrangement and chemical environment of the carbon-hydrogen framework. The methodologies and data interpretation presented in this guide serve as a comprehensive resource for researchers working with this and related heterocyclic compounds, ensuring the scientific integrity and accuracy of their findings.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76048, this compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

Introduction: The Scientific Imperative of 4-Methyl-8-nitroquinoline

An In-Depth Technical Guide to the Solubility of 4-Methyl-8-nitroquinoline

Abstract

This compound is a pivotal heterocyclic aromatic compound, serving as a critical intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Its utility in drug discovery, particularly in the development of antimicrobial and anticancer agents, is well-documented.[2][3][4] However, the successful application of this molecule in synthesis and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive examination of the solubility of this compound from both a theoretical and practical standpoint. We delve into the physicochemical properties that dictate its solubility, explore predictive models including Hansen Solubility Parameters (HSP), and provide detailed, validated experimental protocols for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this compound in their work.

This compound (Figure 1) is a derivative of quinoline, a class of compounds renowned for a wide spectrum of biological activities.[1][3] The presence of the nitro group at the 8-position and the methyl group at the 4-position creates a unique electronic and steric profile, making it a versatile precursor for complex organic molecules.[2] Its derivatives have been investigated for their potential as antimalarial, anticancer, and antimicrobial agents.[2][4] Given its significance, a thorough understanding of its solubility is not merely academic; it is a prerequisite for efficient reaction kinetics, effective purification, and the development of viable pharmaceutical formulations.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol [5][6]

Foundational Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful initial guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[7][8]

-

Polar Solvents (e.g., water, ethanol) have large dipole moments and are effective at dissolving polar or ionic solutes through dipole-dipole interactions or hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker van der Waals or dispersion forces, making them suitable for dissolving nonpolar solutes.

The molecular structure of this compound—featuring a largely aromatic, nonpolar backbone combined with a highly polar nitro group and a nitrogen atom in the quinoline ring—suggests a nuanced solubility profile, with an affinity for polar organic solvents but limited solubility in water.[2]

Physicochemical Properties of this compound

A compound's intrinsic physicochemical properties provide the quantitative basis for predicting its solubility behavior. The key parameters for this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [9] |

| Molecular Weight | 188.186 g/mol | [9] |

| Melting Point | 125-126 °C | [9][10] |

| Boiling Point (Predicted) | 340.8 ± 27.0 °C | [10] |

| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [10] |

| LogP (Predicted) | 2.97 | [9] |

| pKa (Predicted) | 1.87 ± 0.30 | [9][10] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

| Hydrogen Bond Donor Count | 0 | [9] |

The predicted LogP value of 2.97 indicates a significant lipophilic (oil-loving) character, suggesting greater solubility in nonpolar organic solvents than in water. The absence of hydrogen bond donors and the presence of three acceptors (the two oxygen atoms of the nitro group and the quinoline nitrogen) further define its potential interactions with protic and aprotic solvents.[9]

Qualitative Solubility Profile

Based on available data, this compound exhibits the following general solubility characteristics.

| Solvent Class | Example Solvents | Observed Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water, Soluble in Alcohols | The large aromatic structure limits aqueous solubility. Alcohols can interact with the polar nitro group and quinoline nitrogen.[2][11][12] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.[2] |

| Nonpolar | Hexane, Toluene | Likely Soluble | The nonpolar quinoline backbone should interact favorably with nonpolar solvents via dispersion forces. |

| Acidic (Aqueous) | Dilute HCl | Soluble | The basic nitrogen atom on the quinoline ring (pKa ~1.87) can be protonated, forming a water-soluble salt.[11][13] |

Note: This table is based on qualitative descriptions. Quantitative experimental determination is necessary for specific applications.

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

For a more sophisticated prediction beyond simple polarity, the Hansen Solubility Parameters (HSP) offer a powerful framework.[14][15] HSP dissects the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy this compound | 2801-29-8 [smolecule.com]

- 3. brieflands.com [brieflands.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H8N2O2 | CID 76048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. lookchem.com [lookchem.com]

- 10. This compound CAS#: 2801-29-8 [amp.chemicalbook.com]

- 11. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 16. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Methyl-8-nitroquinoline from 4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-8-nitroquinoline, a valuable heterocyclic aromatic compound, from its precursor, 4-methylquinoline. Quinoline derivatives are significant scaffolds in medicinal chemistry, and the introduction of a nitro group at the 8-position is a key step in the synthesis of various biologically active molecules, including antimicrobial and anticancer agents.[1] This document delves into the theoretical underpinnings of the electrophilic nitration of the quinoline ring, discusses the regioselectivity of the reaction, and presents a detailed, field-proven experimental protocol. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are fundamental building blocks in the development of pharmaceuticals and other functional materials.[2][3] Their planar, bicyclic aromatic structure allows for intercalation with DNA and interaction with various biological targets.[2] The strategic functionalization of the quinoline core is paramount in drug discovery to modulate pharmacological activity. The introduction of a nitro group, in particular, serves as a versatile handle for further chemical transformations, such as reduction to an amino group, which can then be elaborated into a wide array of functional moieties.[3] this compound, specifically, is a key intermediate in the synthesis of compounds with potential antimicrobial, antiprotozoal, and anticancer properties.[1]

The Theory of Electrophilic Nitration of Quinoline Systems

The synthesis of this compound from 4-methylquinoline is achieved through an electrophilic aromatic substitution reaction, specifically nitration. Understanding the electronic properties of the quinoline ring is crucial to comprehending the regiochemical outcome of this transformation.

The Quinoline Ring: An Electronic Perspective

The quinoline ring system consists of a benzene ring fused to a pyridine ring.[4] The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect (-I) on the entire ring system. Under the strongly acidic conditions of nitration (typically a mixture of concentrated nitric and sulfuric acids), the nitrogen atom is protonated, forming the quinolinium ion.[5][6] This protonation further deactivates the pyridine ring towards electrophilic attack, making the carbocyclic (benzene) ring the preferred site for substitution.[6][7]

The Nitronium Ion: The Active Electrophile

In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[8]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This powerful electrophile is then attacked by the electron-rich aromatic ring.[8]

Directing Effects and Regioselectivity

In the case of unsubstituted quinoline, electrophilic substitution occurs primarily at the 5- and 8-positions of the benzene ring.[4][5] This is because the carbocation intermediates (σ-complexes) formed by attack at these positions are more stable than those formed by attack at the 6- and 7-positions.

For 4-methylquinoline, the methyl group at the 4-position is an electron-donating group (EDG) and an ortho, para-director.[9][10] However, due to the deactivating effect of the protonated quinolinium system, its influence is less pronounced than in a simple benzene ring. The primary directing influence remains the deactivation of the pyridine ring and the inherent preference for substitution at the 5- and 8-positions of the benzene ring. The nitration of 4-methylquinoline typically yields a mixture of the 5-nitro and 8-nitro isomers.[1] However, the reaction conditions can be optimized to favor the formation of the 8-nitro isomer.

The following diagram illustrates the key steps in the electrophilic nitration of an aromatic ring:

Caption: General mechanism of electrophilic aromatic nitration.

Experimental Protocol for the Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the nitration of 4-methylquinoline to selectively synthesize this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 4-Methylquinoline | C₁₀H₉N | 143.19 | ≥98% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% |

| Fuming Nitric Acid | HNO₃ | 63.01 | ≥90% |

| Crushed Ice | H₂O | 18.02 | N/A |

| Ethanol | C₂H₅OH | 46.07 | 95% |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | N/A |

Equipment

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer

-

Ice-salt bath

-

Beakers

-

Graduated cylinders

-

Büchner funnel and flask for vacuum filtration

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Safety Precautions

-

This procedure involves the use of highly corrosive and strong oxidizing acids. All manipulations should be performed in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

-

The reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.

-

The quenching of the reaction mixture on ice must be performed slowly and carefully.

Step-by-Step Procedure

The following workflow diagram provides a visual overview of the synthesis:

Caption: Experimental workflow for the synthesis of this compound.

1. Reaction Setup:

-

In a three-necked round-bottom flask, dissolve 4-methylquinoline (1 equivalent) in concentrated sulfuric acid (approximately 4-5 volumes relative to the quinoline).

-

Equip the flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.

2. Preparation of the Nitrating Mixture:

-

In a separate beaker, carefully and slowly add fuming nitric acid (1.1 to 1.5 equivalents) to a portion of concentrated sulfuric acid (approximately 2 volumes relative to the nitric acid) while cooling in an ice bath.[1]

-

Rationale: This exothermic process generates the nitronium ion. Pre-cooling and slow addition are essential for safety and to prevent decomposition of the nitrating agent.

3. Nitration Reaction:

-

Slowly add the chilled nitrating mixture dropwise to the stirred solution of 4-methylquinoline in sulfuric acid over a period of 30-60 minutes.

-

Carefully monitor the internal temperature and maintain it below 10 °C throughout the addition.

-

Rationale: Maintaining a low temperature is critical for controlling the reaction rate and minimizing the formation of byproducts, thus enhancing the selectivity for the desired 8-nitro isomer.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[1]

4. Work-up and Isolation:

-

Carefully pour the reaction mixture onto a large volume of crushed ice in a beaker with vigorous stirring.

-

Rationale: This step quenches the reaction and precipitates the product, which is less soluble in the aqueous acidic medium.

-

Allow the ice to melt completely.

-

Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with several portions of cold water to remove any residual acid and inorganic salts.

5. Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[11]

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Yellow to tan solid |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol [12] |

| Melting Point | 125-126 °C[12] |

Further characterization can be performed using spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the methyl group. The chemical shifts and coupling constants will be consistent with the this compound structure.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the ten carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 188.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

Conclusion